molecular formula C19H19N3O B2703400 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide CAS No. 1209068-08-5

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide

Cat. No.: B2703400
CAS No.: 1209068-08-5
M. Wt: 305.381
InChI Key: DUGYSSUKMGOBSX-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide typically involves the reaction of 4-(1H-pyrazol-3-yl)aniline with 2-phenylbutanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the aromatic rings .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide can be compared with other similar compounds, such as:

    2-phenyl-N-[4-(1H-imidazol-3-yl)phenyl]butanamide: This compound contains an imidazole ring instead of a pyrazole ring.

    2-phenyl-N-[4-(1H-triazol-3-yl)phenyl]butanamide: This compound contains a triazole ring, another nitrogen-containing heterocycle.

The uniqueness of this compound lies in its specific structure and the resulting biological activities. The presence of the pyrazole ring imparts distinct properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-17(14-6-4-3-5-7-14)19(23)21-16-10-8-15(9-11-16)18-12-13-20-22-18/h3-13,17H,2H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGYSSUKMGOBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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